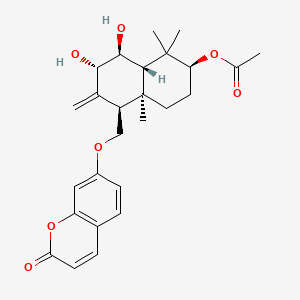![molecular formula C20H20BrN3O2S B1203008 N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1203008.png)
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide is a member of the class of isoquinolines that is the sulfonamide obtained by formal condensation of the sulfo group of isoquinoline-5-sulfonic acid with the primary amino group of N(1)-[3-(4-bromophenyl)prop-2-en-1-yl]ethane-1,2-diamine. It has a role as an EC 2.7.11.11 (cAMP-dependent protein kinase) inhibitor. It is a member of isoquinolines, a sulfonamide, a member of bromobenzenes, an olefinic compound and a secondary amino compound. It is a conjugate base of a N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide(2+).
Wissenschaftliche Forschungsanwendungen
Protein Kinase A (PKA) Inhibitor in Positron Emission Tomography
- Vasdev et al. (2008) explored the use of N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide derivatives as inhibitors of Protein Kinase A (PKA). These inhibitors were used to develop imaging agents for measuring PKA levels using positron emission tomography (PET), a technique important for studying neuropsychiatric illnesses such as major depressive disorder (Vasdev et al., 2008).
Inhibition of Neurite Outgrowth in Pheochromocytoma Cells
- Chijiwa et al. (1990) found that this compound effectively inhibits cyclic AMP-dependent protein kinase, impacting the neurite outgrowth of PC12 cells. This study highlighted its potential role in understanding the processes underlying nerve growth and development (Chijiwa et al., 1990).
Structural Analysis of Protein Kinase Inhibition
- Engh et al. (1996) provided a detailed structural analysis of how isoquinolinesulfonyl protein kinase inhibitors, including N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide, bind to the catalytic subunit of cAMP-dependent protein kinase. This research is vital for understanding the molecular mechanisms of inhibition and aids in the design of therapeutic modulators (Engh et al., 1996).
Inhibitory Effects on Cellular Functions
- Juszczak & Russell (1989) studied the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte-mediated lysis and cellular proliferation. Their findings indicate the compound's role in modulating protein kinase C, which is integral in immune cell function (Juszczak & Russell, 1989).
Potential in Cancer Therapy
- Miyamoto et al. (1990) discussed the compound's ability to overcome multidrug resistance in leukemia cells, suggesting its potential application in cancer therapy (Miyamoto et al., 1990).
Eigenschaften
Produktname |
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide |
|---|---|
Molekularformel |
C20H20BrN3O2S |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
N-[2-[3-(4-bromophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2 |
InChI-Schlüssel |
ZKZXNDJNWUTGDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



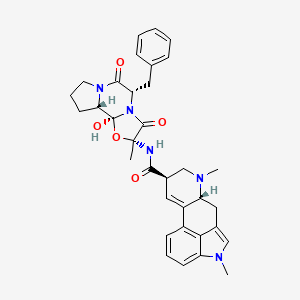

![Naphtho[1,2-b]furan](/img/structure/B1202928.png)
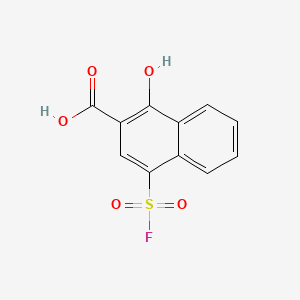
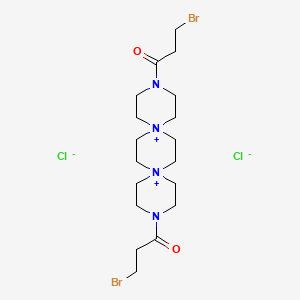
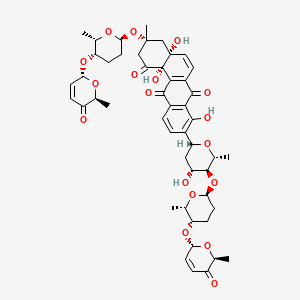
![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)
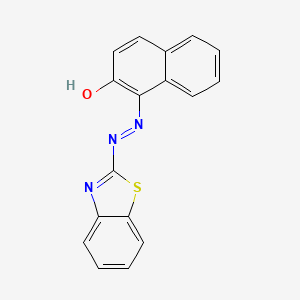
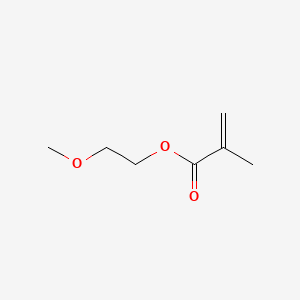
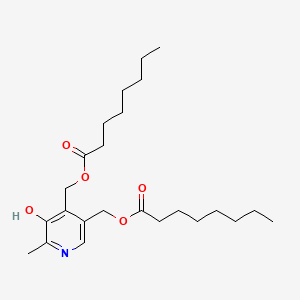
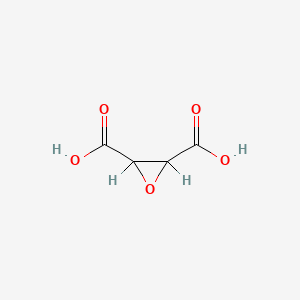
![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)
![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)
